BL-918

描述

BL-918 is a small-molecule activator of unc-51 like autophagy activating kinase 1 (ULK1). It has shown potential in inducing cytoprotective autophagy, which is beneficial for treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .

作用机制

Target of Action

BL-918 primarily targets the unc-51 like autophagy activating kinase 1 (ULK1) complex . ULK1 is a key initiator of autophagic signaling, a protein degradation pathway responsible for the clearance of toxic protein aggregates .

Mode of Action

This compound acts as a specific activator of ULK1 . By activating ULK1, it induces a process known as cytoprotective autophagy . This process is responsible for the clearance of toxic protein aggregates, including those generated by mutant SOD1, which are associated with neurodegenerative diseases .

Biochemical Pathways

The activation of ULK1 by this compound initiates the autophagic pathway, which involves the formation of double-membrane autophagosomes and their fusion with lysosomes . This pathway deals with long-lived proteins and impaired organelles . The induction of autophagy by this compound leads to the elimination of toxic SOD1 aggregates .

Pharmacokinetics

In a pharmacokinetic study conducted in rats, this compound and its two metabolites (M8 and M10) were found to be present in the spinal cord and brain . After intragastric and intravenous administration, this compound reached the highest blood concentration compared to M8 and M10 . This suggests that this compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The activation of ULK1 by this compound and the subsequent induction of autophagy result in the clearance of toxic SOD1 aggregates in the spinal cord and cerebral cortex . In SODG93A mice, administration of this compound dose-dependently prolonged lifespan, improved motor function, and enhanced the clearance of SOD1 aggregates .

生化分析

Biochemical Properties

BL-918 plays a crucial role in biochemical reactions, particularly in the induction of autophagy . It interacts with the ULK1 complex, a key player in the initiation of autophagic signaling . This compound activates ULK1, leading to the induction of autophagy .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing autophagy, a cellular process responsible for the degradation and recycling of cellular components . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and activation of ULK1 . This leads to changes in gene expression and the induction of autophagy . The activation of ULK1 by this compound triggers a cascade of events that ultimately lead to the formation of autophagosomes, which engulf and degrade cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to induce autophagy in a time-dependent manner, with increased levels of autophagy markers observed after treatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At certain dosages, it has been shown to prolong lifespan and improve motor function in SOD G93A mice, a model of amyotrophic lateral sclerosis (ALS) .

Metabolic Pathways

This compound is involved in the autophagy metabolic pathway . It interacts with the ULK1 complex, which plays a key role in the initiation of autophagy .

Transport and Distribution

It is known that this compound can reach the brain and spinal cord, suggesting that it can cross the blood-brain barrier .

Subcellular Localization

Given its role in autophagy, it is likely that it localizes to autophagosomes, the cellular structures where autophagy takes place .

准备方法

The synthesis of BL-918 involves several steps, including the preparation of intermediates and the final coupling reaction. Specific synthetic routes and reaction conditions are detailed in scientific literature, but typically involve organic synthesis techniques such as nucleophilic substitution and catalytic hydrogenation . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.

化学反应分析

BL-918 undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. It is known to induce autophagy by activating ULK1, which involves phosphorylation reactions. Common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinase inhibitors . The major products formed from these reactions are autophagy-related proteins such as LC3 and Beclin-1 .

科学研究应用

BL-918 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study autophagy pathways.

Biology: Helps in understanding the mechanisms of neurodegenerative diseases.

Medicine: Shows potential in treating ALS and Parkinson’s disease by inducing cytoprotective autophagy

Industry: Could be developed into therapeutic agents for neurodegenerative diseases.

相似化合物的比较

BL-918 is unique in its high specificity and potency as a ULK1 activator. Similar compounds include:

BL-918S: A stereoisomer of this compound with similar properties.

BL-1020: Another small-molecule activator of ULK1, but with different pharmacokinetic properties.

Perphenazine: A compound that also targets autophagy pathways but is less specific compared to this compound.

This compound stands out due to its high binding affinity and effectiveness in inducing autophagy, making it a promising candidate for therapeutic development .

属性

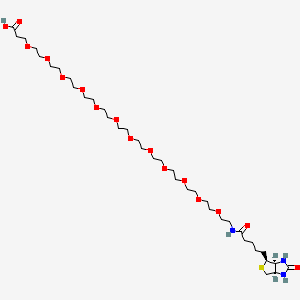

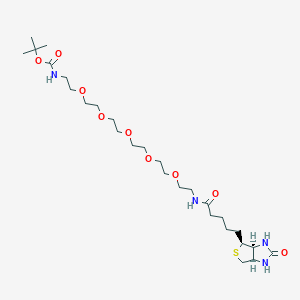

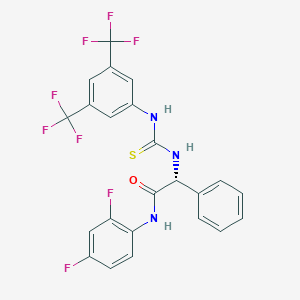

IUPAC Name |

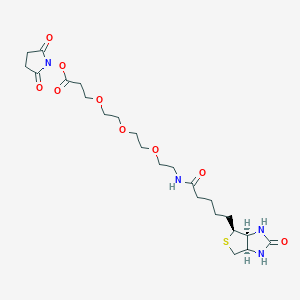

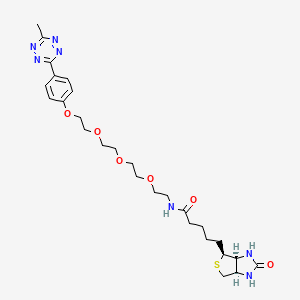

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101517-69-3 | |

| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of BL-918 and what are its downstream effects?

A1: this compound, also known as (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide, acts as a potent activator of UNC-51-like kinase 1 (ULK1). [, ] ULK1 is a serine-threonine kinase and the initiating enzyme in autophagy, a cellular process responsible for degrading and recycling damaged components. [] By activating ULK1, this compound promotes the formation of the ULK complex, which initiates autophagy. [] This increase in autophagy has been shown to have cytoprotective effects in cellular and animal models of Parkinson's disease and amyotrophic lateral sclerosis, protecting neurons from damage and improving motor function. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do structural modifications impact its activity?

A2: While the provided research highlights the importance of specific amino acid residues (Arg18, Lys50, Asn86, and Tyr89) within the ULK1 binding pocket for interaction with this compound, further detailed SAR studies exploring the impact of modifications to the this compound structure are not discussed. [] Such studies would be valuable to understand which structural features are crucial for its activity, potency, and selectivity, ultimately aiding in the development of potentially more effective analogs.

Q3: What are the in vitro and in vivo findings regarding the efficacy of this compound in models of neurodegenerative diseases?

A3: In vitro studies using SH-SY5Y cells, a common model for Parkinson's disease research, demonstrated that this compound effectively induced autophagy through the ULK complex. [] Furthermore, this compound exhibited a protective effect against MPP+-induced toxicity in these cells. [] In vivo studies utilizing mouse models of Parkinson's disease showed that this compound treatment protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons. [] These findings suggest that this compound holds therapeutic potential for Parkinson's disease, likely mediated by its ability to induce cytoprotective autophagy through ULK1 activation. [] Similar findings were observed in models of amyotrophic lateral sclerosis, highlighting its potential for treating other neurodegenerative diseases as well. []

Q4: What is the current understanding of the potential toxicity and safety profile of this compound?

A4: The provided research focuses primarily on the therapeutic potential of this compound. While it demonstrates the compound's efficacy in protecting against neuronal damage in disease models, detailed data on its toxicity, adverse effects, and long-term safety profile are not discussed. [, , ] Further research is crucial to comprehensively evaluate the safety profile of this compound before it can be considered for clinical application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。